molecular formula C22H19N3O4 B15006039 N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B15006039
M. Wt: 389.4 g/mol
InChI Key: RGPNZINWWOEPFW-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an oxazole ring, a phthalimide moiety, and a trimethylphenyl group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phthalimide Moiety: The phthalimide group is introduced via a condensation reaction between phthalic anhydride and an amine derivative.

    Attachment of the Trimethylphenyl Group: The trimethylphenyl group is incorporated through a Friedel-Crafts acylation reaction using trimethylbenzoyl chloride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activities

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide

InChI

InChI=1S/C22H19N3O4/c1-11-7-12(2)19(13(3)8-11)25-21(27)16-6-5-15(10-17(16)22(25)28)20(26)23-18-9-14(4)29-24-18/h5-10H,1-4H3,(H,23,24,26)

InChI Key

RGPNZINWWOEPFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NOC(=C4)C)C

Origin of Product

United States

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